![molecular formula C9H6N4O3S B13001456 2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid
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Overview
Description
2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a thieno, triazolo, and pyrimidinone moiety. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo precursors under specific reaction conditions. For instance, the synthesis may begin with the formation of a thieno[2,3-e][1,2,3]triazole intermediate, which is then subjected to further cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions within the molecule .
Scientific Research Applications
2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring structures, such as:
- 1,2,4-Triazolo[1,5-a]pyrimidines
- Thieno[2,3-d]pyrimidines
- Pyrido[2,3-d]pyrimidines
Uniqueness
The uniqueness of 2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid lies in its specific fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific applications, as it can interact with molecular targets in ways that similar compounds may not .
Biological Activity
The compound 2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid (CAS No. 1707563-11-8) is a novel derivative of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold. This class of compounds has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antibacterial properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C9H6N4O3S, with a molecular weight of 250.23 g/mol. The structural features include a thieno-triazolo-pyrimidine core that is critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold exhibit various biological activities:
- Antiviral Activity : Compounds in this class have shown potential against several viruses including HIV and influenza.
- Anticancer Activity : Some derivatives have been designed to inhibit cancer cell proliferation.
- Antibacterial Activity : The ability to inhibit bacterial growth has been documented in certain studies.
Antiviral Activity
A study reported that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibited significant antiviral properties. For instance:
- Inhibition of Influenza Virus : The compound demonstrated IC50 values (concentration required to inhibit 50% of viral replication) in the micromolar range against influenza viruses .
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral RNA polymerase and other viral proteins .
Anticancer Activity
Recent investigations into the anticancer properties of this class revealed promising results:
- Cell Line Studies : Compounds were tested on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values ranging from 10 to 20 µM .
- Mechanistic Insights : The anticancer effects are thought to involve apoptosis induction and cell cycle arrest .
Antibacterial Activity
The antibacterial potential of this compound was evaluated against several bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibited activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial efficacy .
- Target Mechanism : Studies suggest that the compound interferes with bacterial cell wall biosynthesis .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of the compound in various assays:
- Antiviral Assay : In an ELISA-based assay for influenza virus inhibition, the compound significantly reduced viral replication at non-toxic concentrations.
- Cytotoxicity Evaluation : A study involving MTT assays confirmed low cytotoxicity in normal human cells while maintaining potent activity against cancer cells.
Properties
Molecular Formula |
C9H6N4O3S |
---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
2-(7-oxo-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-8-yl)acetic acid |
InChI |
InChI=1S/C9H6N4O3S/c14-7(15)4-12-6-3-10-11-13(6)5-1-2-17-8(5)9(12)16/h1-3H,4H2,(H,14,15) |
InChI Key |
ZEWUDHRQIYAKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N3C(=CN=N3)N(C2=O)CC(=O)O |
Origin of Product |
United States |
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